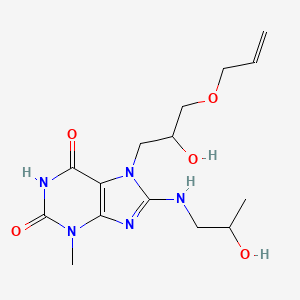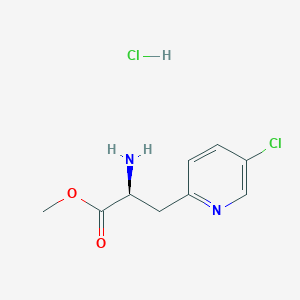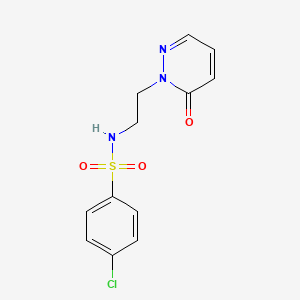![molecular formula C15H16F5NO B2405302 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2320377-63-5](/img/structure/B2405302.png)
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide: is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
-
Formation of the Difluorocyclohexyl Intermediate
- Starting with cyclohexane, selective fluorination is carried out to introduce two fluorine atoms at the 4-position, yielding 4,4-difluorocyclohexane.
- Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Conditions: Typically conducted under controlled temperature and pressure to ensure selective fluorination.
-
Synthesis of the Trifluoromethylphenyl Acetate Intermediate
- The introduction of the trifluoromethyl group to a phenyl ring is achieved through electrophilic aromatic substitution.
- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
- Conditions: Often requires a catalyst such as copper or silver salts and is conducted under an inert atmosphere.
-
Coupling of Intermediates
- The difluorocyclohexyl intermediate is coupled with the trifluoromethylphenyl acetate intermediate through an amide bond formation.
- Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: Enhancing efficiency and scalability by employing continuous flow chemistry techniques.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Typically conducted under acidic or basic conditions at elevated temperatures.
-
Reduction: : Reduction reactions can be used to modify the functional groups or reduce the compound to simpler derivatives.
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conditions: Often performed in anhydrous solvents under inert atmosphere.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
- Reagents: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.
- Conditions: Varies depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids, ketones, or aldehydes.
Reduction: May yield alcohols, amines, or hydrocarbons.
Substitution: May yield various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4,4-difluorocyclohexyl)-2-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4,4-difluorocyclohexyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4,4-difluorocyclohexyl)-2-(4-fluorophenyl)acetamide:
The uniqueness of this compound lies in its specific combination of difluorocyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOQRVNXJBMAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)



![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

